Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. An efficient one-pot three-component synthesis of some new polyhydroquinolines via enaminone intermediates has been reported . The acid chloride was reacted with 5,5-dimethylcyclohexane-1,3-dione, and triethylamine (Et3N) as the attaching acid agent in tetrahydrofuran (THF). After the reaction, an orange solid of the title compound was obtained in 81% yield .Molecular Structure Analysis
The molecular structure of Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate is complex, with a molecular weight of 254.283 . The molecule consists of a cyclohexane ring with two methyl groups attached, making it a disubstituted cyclohexane . The most stable conformation of a given disubstituted cyclohexane can be determined using conformational analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound can participate in various organic reactions due to its reactive nature. For instance, it can be involved in the formation of new polyhydroquinolines via enaminone intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It is a disubstituted cyclohexane, which means it has two substituents on the cyclohexane ring . The compound has a molecular weight of 254.283 .Properties
IUPAC Name |
ethyl 2-(3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-18-12(16)11(15)8-6-13(2,3)7-9(17-4)10(8)14/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHWCPQDMFKXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CC(C=C(C1=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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